molecular formula C15H10F3N3O3 B14749435 [2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester

[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester

Cat. No.: B14749435
M. Wt: 337.25 g/mol
InChI Key: RGAXIWBVAOOTAT-UHFFFAOYSA-N
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Description

This compound is a carbamic acid phenyl ester derivative featuring a 2-hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)phenyl backbone. The 3-trifluoromethyl-3H-diazirine group is a photolabile moiety that generates reactive carbenes upon irradiation (350 nm), making it valuable in photochemical labeling and probe synthesis . The compound’s synthesis likely involves coupling a diazirine-containing phenol intermediate with phenyl chloroformate, analogous to methods described for related carbamates (e.g., (5-iodo-pyridine-2-yl)-carbamic acid phenyl ester synthesis via NaH-mediated reactions) .

Properties

Molecular Formula

C15H10F3N3O3

Molecular Weight

337.25 g/mol

IUPAC Name

phenyl N-[2-hydroxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]carbamate

InChI

InChI=1S/C15H10F3N3O3/c16-15(17,18)14(20-21-14)9-6-7-11(12(22)8-9)19-13(23)24-10-4-2-1-3-5-10/h1-8,22H,(H,19,23)

InChI Key

RGAXIWBVAOOTAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)C3(N=N3)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester typically involves multiple steps. One common method starts with the preparation of 2-hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzaldehyde . This intermediate is then reacted with phenyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diazirine ring to more stable amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a photoreactive probe to study reaction mechanisms and intermediates. Its ability to form reactive intermediates upon exposure to light makes it valuable in photochemical studies.

Biology

In biological research, [2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester is used in photoaffinity labeling to study protein-ligand interactions. The compound can be incorporated into biological molecules and activated by light to form covalent bonds with target proteins, allowing researchers to identify and study these interactions.

Medicine

In medicine, this compound has potential applications in drug development and delivery. Its photoreactive properties can be utilized to create targeted drug delivery systems that release therapeutic agents upon exposure to light.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for creating materials with specific functionalities, such as UV-resistant coatings.

Mechanism of Action

The mechanism of action of [2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate. This intermediate can then react with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions and pathways.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Photolabile Group Lipophilicity (log k) Primary Applications Reference
[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester 2-hydroxy, 4-(3-trifluoromethyldiazirinyl), phenyl ester 3-Trifluoromethyl-3H-diazirine Not reported (inferred high) Photochemical probes, biochemical labeling
3-Trifluoromethyl-3-phenyldiazirine (TPD) Phenyl, trifluoromethyl 3-Trifluoromethyl-3H-diazirine N/A Photochemical carbene generation
Retigabine (Ethyl [2-amino-4-(4-fluorobenzylamino)-phenyl]-carbamate) 4-fluorobenzylamino, ethyl ester None Moderate (log k ~2.5 inferred) Antiepileptic drug
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates Chlorophenyl, alkyl carbamate None log k range: 1.8–3.2 Antimicrobial agents
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Methoxy-triazinyl, sulfonyl None High (log k >3.5) Herbicide (metsulfuron methyl ester)

Key Observations :

  • Photoreactivity : The diazirine group in the target compound enables rapid carbene generation under UV light (350 nm), similar to TPD . However, the addition of the phenyl ester and hydroxy groups may alter its photolysis kinetics compared to TPD, which lacks these substituents.
  • Lipophilicity : The phenyl ester moiety likely increases lipophilicity relative to alkyl carbamates (e.g., ethyl esters in Retigabine) . This property could enhance cellular uptake but requires experimental validation via HPLC (as in ).
  • Stability : Diazirines are stable in acidic/basic conditions and at elevated temperatures (e.g., TPD remains intact at 75°C for 30 minutes) . The hydroxy group in the target compound may introduce sensitivity to hydrolysis, contrasting with TPD’s inertness.

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